molecular formula C17H17N3O2 B11952717 Hippuric N-(4-methylbenzylidene)hydrazide CAS No. 137204-98-9

Hippuric N-(4-methylbenzylidene)hydrazide

Cat. No.: B11952717
CAS No.: 137204-98-9
M. Wt: 295.34 g/mol
InChI Key: YTSHSKRWVYFSLD-YBFXNURJSA-N
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Description

Hippuric N-(4-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C17H17N3O2 and a molecular weight of 295.344 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of Hippuric N-(4-methylbenzylidene)hydrazide typically involves the reaction of hippuric acid with 4-methylbenzaldehyde in the presence of hydrazine hydrate. This reaction is usually carried out under reflux conditions in an ethanol solvent . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Chemical Reactions Analysis

Hippuric N-(4-methylbenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Hippuric N-(4-methylbenzylidene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hippuric N-(4-methylbenzylidene)hydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways. In cancer cells, it induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Hippuric N-(4-methylbenzylidene)hydrazide can be compared with other similar compounds, such as:

  • Hippuric N-(4-dimethylaminobenzylidene)hydrazide
  • Hippuric (4-methoxybenzylidene)hydrazide
  • Hippuric (4-hydroxy-3-methoxybenzylidene)hydrazide
  • Hippuric (4-acetamidobenzylidene)hydrazide
  • Hippuric (2-hydroxybenzylidene)hydrazide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . This compound is unique due to its specific substituent, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

137204-98-9

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H17N3O2/c1-13-7-9-14(10-8-13)11-19-20-16(21)12-18-17(22)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,22)(H,20,21)/b19-11+

InChI Key

YTSHSKRWVYFSLD-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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